molecular formula C12H14ClNO3 B1403937 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde CAS No. 1455358-05-0

5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde

Cat. No. B1403937
M. Wt: 255.7 g/mol
InChI Key: MDSOKLHAUKCVMB-UHFFFAOYSA-N
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Description

5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde is a chemical compound with the molecular formula C12H14ClNO3 . It has a molecular weight of 255.7 .


Synthesis Analysis

The synthesis of this compound might involve the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . This ring is attached to a picolinaldehyde group through an oxy-methyl linker .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 372.6±42.0 °C and a predicted density of 1.27±0.1 g/cm3 . Its pKa is predicted to be 0.77±0.10 .

properties

IUPAC Name

5-chloro-3-(oxan-2-yloxymethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-10-5-9(11(7-15)14-6-10)8-17-12-3-1-2-4-16-12/h5-7,12H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSOKLHAUKCVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2=C(N=CC(=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde

Synthesis routes and methods

Procedure details

To a solution of 52 (5.0 g, 22.5 mmol) in 2-MeTHF (15 mL) was added 3,4-dihydro-2H-pyran (2.7 mL, 29.6 mmol) and concentrated sulfuric acid (125 mg) at room temperature. The solution was stirred for 10 min and was then cooled to −3° C. Isopropylmagnesium chloride lithium chloride solution (1.3 M, 30 ml, 39 mmol) was slowly added at −3 to 3° C. The resulting solution was stirred at −3° C. for 3 h until a HPLC showed the conversion was greater than 97%. DMF (5 ml) was added over 15 min below 5° C. The resulting solution was stirred for another 1 h at this temperature. The reaction mixture was quenched by addition of MTBE (50 mL), 15% aqueous citric acid (25 mL) and water (15 mL). The organic layer was separated and washed with 5% aqueous NaCl (50 mL) twice. The organic solution was concentrated under vacuum at 50° C. to give 53 as an oil (6.2 g, 68 wt %, 16.6 mmol, 74% yield). The crude product was used directly for the next step without further purification. The pure sample was isolated by flash chromatography on silica gel with 5% ethyl acetate in hexane as eluants. 1H NMR (CDCl3, 400 MHz): δ 10.13 (s, 1H), 8.65 (s, 1H), 8.20 (s, 1H), 5.25 (d, J=16.6 Hz, 1H), 5.01 (d, J=16.6 Hz, 1H), 4.80 (m, 1H), 3.88 (m, 1H), 3.58 (m, 1H), 1.7 (m, 6H); 13C NMR (CDCl3, 100 MHz): δ 194.20, 147.06, 146.32, 138.98, 136.41, 134.87, 99.04, 64.42, 62.72, 30.53, 25.30, 19.66.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde
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5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde
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5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde
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5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde
Reactant of Route 5
5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde
Reactant of Route 6
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5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde

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